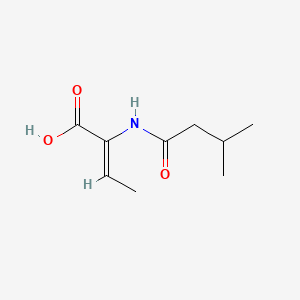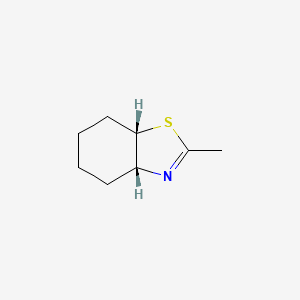
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclohexyl aziridine with a dialkyl malonate can yield a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which can then be further processed to obtain the desired benzothiazole compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization and subsequent reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Applications De Recherche Scientifique
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Mécanisme D'action
The mechanism of action of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,3aR,7aS)-3-Butylhexahydro-1(3H)-isobenzofuranone
- (3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole stands out due to its specific structural features and reactivity. Its benzothiazole ring system provides unique electronic and steric properties, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
77469-26-2 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H13NS/c1-6-9-7-4-2-3-5-8(7)10-6/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
UASMLVPXGAKINA-SFYZADRCSA-N |
SMILES isomérique |
CC1=N[C@@H]2CCCC[C@@H]2S1 |
SMILES canonique |
CC1=NC2CCCCC2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


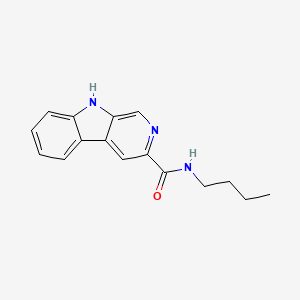
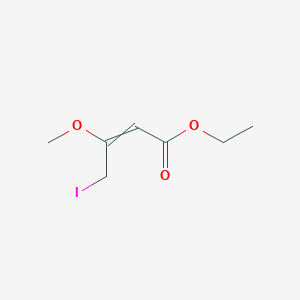
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
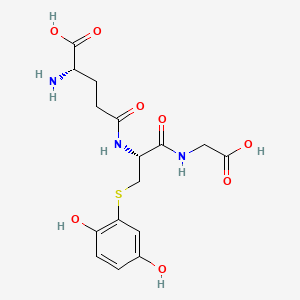
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)

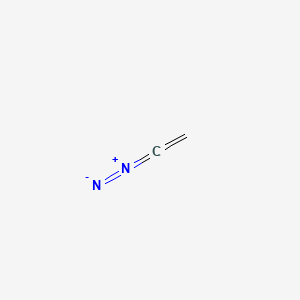
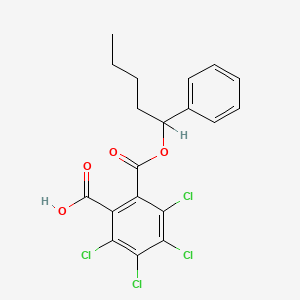

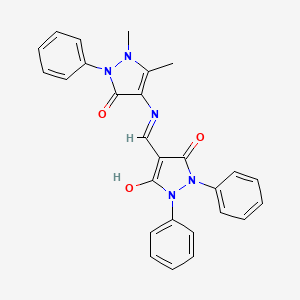
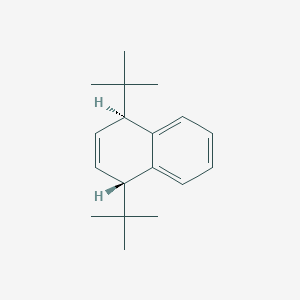
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
